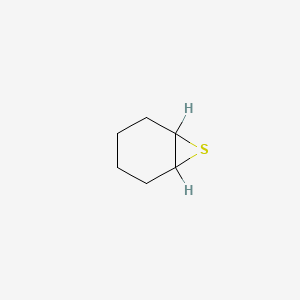

Cyclohexene sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59716. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-thiabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10S/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWJNIJNYRPOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951265 | |

| Record name | 7-Thiabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286-28-2 | |

| Record name | 7-Thiabicyclo[4.1.0]heptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Epithiocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000286282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Thiabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-epithiocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Cyclohexene Sulfide from Cyclohexene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cyclohexene (B86901) sulfide (B99878) from cyclohexene oxide, a critical transformation in organic chemistry with applications in the development of sulfur-containing compounds. This document details the core reaction mechanisms, provides in-depth experimental protocols, and presents a comparative analysis of various synthetic methodologies through tabulated quantitative data. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the processes.

Introduction

Cyclohexene sulfide, also known as 1,2-epithiocyclohexane or 7-thiabicyclo[4.1.0]heptane, is a thiirane (B1199164) (episulfide) derivative of cyclohexene. Thiiranes are three-membered heterocyclic compounds containing a sulfur atom and are the sulfur analogs of epoxides. They serve as valuable intermediates in organic synthesis, particularly for the introduction of sulfur functionalities into molecules and for the preparation of various sulfur-containing compounds, including β-mercaptoalcohols and polymers. The conversion of epoxides, such as cyclohexene oxide, into their corresponding thiiranes is a fundamental and widely employed transformation. This guide focuses on the prevalent methods for the synthesis of this compound from cyclohexene oxide, with a primary emphasis on the mechanisms involving potassium thiocyanate (B1210189) and thiourea (B124793).

Core Reaction Mechanisms

The conversion of cyclohexene oxide to this compound is typically achieved by nucleophilic ring-opening of the epoxide, followed by an intramolecular cyclization that expels the oxygen atom and forms the three-membered thiirane ring. The stereochemistry of the starting epoxide is generally retained in the product, as the reaction proceeds through a double inversion mechanism (two successive S\textsubscript{N}2 reactions).

Mechanism with Potassium Thiocyanate

The reaction with potassium thiocyanate (KSCN) is a classic and reliable method for the synthesis of thiiranes from epoxides.[1] The mechanism involves two main steps:

-

Nucleophilic Attack: The thiocyanate ion (SCN⁻), a potent sulfur nucleophile, attacks one of the electrophilic carbon atoms of the protonated or Lewis acid-activated epoxide ring. This occurs via a backside S\textsubscript{N}2 attack, leading to the ring opening and the formation of a β-hydroxy thiocyanate intermediate.

-

Intramolecular Cyclization: The newly formed alkoxide (or hydroxyl group, after proton transfer) then acts as an internal nucleophile, attacking the carbon of the thiocyanate group. This intramolecular S\textsubscript{N}2 displacement results in the formation of the three-membered thiirane ring and the elimination of a cyanate (B1221674) ion (OCN⁻).

Mechanism with Thiourea

Thiourea is another widely used sulfur transfer agent for converting epoxides to thiiranes.[2][3] The reaction can proceed under neutral, acidic, or basic conditions. The mechanism is similar to that with thiocyanate and involves the formation of a thiouronium salt intermediate.

-

Formation of Thiouronium Salt: The sulfur atom of thiourea acts as a nucleophile and attacks the epoxide ring, leading to its opening and the formation of a β-hydroxythiouronium salt intermediate.[4] This step is often catalyzed by an acid, which protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack.

-

Cyclization and Elimination: Under basic or sometimes neutral conditions, the hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon atom bonded to the sulfur of the thiouronium group. This intramolecular cyclization forms the thiirane ring and eliminates urea (B33335) as a byproduct.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

Synthesis using Potassium Thiocyanate

This protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Materials:

-

Cyclohexene oxide (98 g, 1.0 mole)

-

Potassium thiocyanate (121 g, 1.25 moles)

-

Water (100 mL)

-

95% Ethanol (75 mL)

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

1-L flask with a mechanical stirrer

-

1-L separatory funnel

-

Distillation apparatus with an 18-in. Vigreux column

-

Ice bath

Procedure:

-

Reaction Setup: In a suitable container, dissolve 121 g (1.25 moles) of potassium thiocyanate in 100 mL of water and 75 mL of 95% ethanol.

-

Initial Reaction: Add approximately half of the cyclohexene oxide (49 g, 0.5 mole) to the potassium thiocyanate solution. Allow the mixture to stand for 3-4 hours. A slight temperature increase of about 5°C may be observed.

-

Main Reaction: Transfer the clear solution to a 1-L flask equipped with a mechanical stirrer. Add the remaining portion of cyclohexene oxide (49 g, 0.5 mole).

-

Stirring: Stir the resulting solution vigorously for 36 hours at room temperature. During this time, potassium cyanate will precipitate out of the solution.

-

Workup - Separation: Decant the supernatant layer and the aqueous phase from the precipitated potassium cyanate into a 1-L separatory funnel.

-

Workup - Extraction: Rinse the precipitated potassium cyanate with 50 mL of diethyl ether and add the ether to the separatory funnel. Extract the aqueous phase with this ether.

-

Workup - Washing and Drying: Wash the ether extract twice with 50-mL portions of saturated sodium chloride solution. Dry the ether layer over anhydrous sodium sulfate.

-

Purification: Remove the excess ether by distillation on a steam bath. Distill the residual liquid under reduced pressure using an 18-in. Vigreux column. Collect the main fraction boiling at 71.5–73.5°C at 21 mm Hg. The distillate should be cooled in an ice bath.

Quantitative Data Summary

The efficiency of the conversion of cyclohexene oxide to this compound can vary significantly depending on the chosen sulfur source, catalyst, and reaction conditions. The following table summarizes quantitative data from various reported methods.

| Sulfur Source | Catalyst/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Potassium Thiocyanate | None | Water/Ethanol | Room Temp | 36 h | 71-73 | [1] |

| Thiourea | Dowex-50WX8 | Solvent-free (Microwave) | - | 30 s - 120 min | 75-98 | [5] |

| Thiourea | NH₄Cl | Solvent-free | 60-70 | 15-75 min | High | [6] |

| Thiourea | Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | 1.5 h | 92 | [5] |

| Ammonium Thiocyanate | Etidronic Acid | Acetonitrile | Reflux | 3 h | 95 | [7] |

| Thiourea | Silica Chloride | Solvent-free | 70 | 30 min | 96 | [6] |

| Chiral Phosphoric Acid | Thiolactam | Toluene | 40 | 24 h | 94 (Kinetic Resolution) | [8][9] |

Conclusion

The synthesis of this compound from cyclohexene oxide is a well-documented and efficient transformation. The choice of methodology depends on factors such as desired yield, reaction time, cost, and environmental considerations. The classic method using potassium thiocyanate provides good yields and is highly reliable.[1] More modern approaches utilizing thiourea with various catalysts, often under solvent-free or microwave conditions, offer significant advantages in terms of reaction speed and efficiency.[5][6] For enantioselective syntheses, catalytic kinetic resolution methods have been developed, providing access to chiral thiiranes in high enantiomeric purity.[9] This guide provides the foundational knowledge and practical details necessary for researchers to successfully perform and adapt this important synthesis for their specific applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Epoxide - Wikipedia [en.wikipedia.org]

- 3. Organocatalytic Synthesis of Thiiranes from Alkenes - ChemistryViews [chemistryviews.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Catalytic Enantioselective Conversion of Epoxides to Thiiranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic characterization of cyclohexene sulfide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of cyclohexene (B86901) sulfide (B99878), also known as 7-thiabicyclo[4.1.0]heptane. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of expected spectroscopic data based on analogous compounds and established principles, alongside detailed experimental protocols for acquiring such data.

Introduction

Cyclohexene sulfide is a saturated heterocyclic compound containing a three-membered episulfide ring fused to a cyclohexane (B81311) ring. Its characterization is crucial for quality control, reaction monitoring, and structural confirmation in various chemical and pharmaceutical applications. This guide details the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a foundational understanding for researchers working with this and similar episulfide compounds.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound. It is important to note that the NMR and IR data are predicted values based on the analysis of similar structures, such as cyclohexene and other cyclic sulfides.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1, H-6 (Episulfide) | 2.5 - 3.0 | Multiplet | - |

| H-2, H-5 (Allylic) | 1.8 - 2.2 | Multiplet | - |

| H-3, H-4 (Aliphatic) | 1.2 - 1.7 | Multiplet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1, C-6 (Episulfide) | 30 - 40 |

| C-2, C-5 (Allylic) | 25 - 35 |

| C-3, C-4 (Aliphatic) | 20 - 30 |

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (Aliphatic) | 2850 - 3000 | Strong |

| C-S (Stretch) | 600 - 700 | Weak to Medium |

| CH₂ (Bend) | 1440 - 1465 | Medium |

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₀S[1] |

| Molecular Weight | 114.21 g/mol [1] |

| Major Fragment (m/z) | Expected at m/z = 82 (loss of S) |

| Base Peak | Likely a fragment resulting from ring opening and rearrangement |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Sample Preparation

-

Weigh approximately 5-25 mg of the this compound sample for ¹H NMR and a higher concentration for ¹³C NMR (e.g., 50-100 mg) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

3.1.2. NMR Data Acquisition

-

Insert the prepared NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Acquire the ¹H spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.

-

Lower the ATR press arm to apply firm and even pressure to the sample.

3.2.2. IR Data Acquisition

-

Collect a background spectrum of the clean, empty ATR crystal.

-

With the sample in place, collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

3.3.1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas through a chromatographic column to separate it from any impurities.

-

The separated compound elutes from the column and enters the mass spectrometer's ion source.

3.3.2. MS Data Acquisition

-

Ionization: In the ion source, the sample molecules are ionized, typically using Electron Ionization (EI). This involves bombarding the molecules with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M⁺).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.

Interpretation of Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will provide information about the electronic environment of the different protons in the molecule. The protons on the carbons of the episulfide ring (H-1, H-6) are expected to be the most deshielded among the sp³ hybridized protons due to the ring strain and the electronegativity of the sulfur atom. The integration of the signals should correspond to the number of protons in each unique environment.

-

¹³C NMR: The carbon NMR spectrum will indicate the number of non-equivalent carbon atoms. Due to the symmetry of this compound, three distinct signals are expected. The carbons of the episulfide ring (C-1, C-6) are predicted to have a chemical shift that is downfield compared to the other sp³ carbons, influenced by the sulfur atom.

-

IR Spectroscopy: The IR spectrum is primarily used to identify the functional groups present in a molecule. For this compound, the most prominent peaks will be the C-H stretching vibrations of the cyclohexane ring. A weak to medium absorption due to the C-S bond stretch is expected in the fingerprint region (around 600-700 cm⁻¹). The absence of a C=C stretching band (around 1640 cm⁻¹) would confirm the saturation of the six-membered ring at the point of fusion with the episulfide.

-

Mass Spectrometry: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak (M⁺) for this compound is expected at an m/z of 114. A significant fragment would likely be observed at m/z 82, corresponding to the loss of a sulfur atom. Other fragmentation pathways may involve the opening of the episulfide and cyclohexane rings.

References

Physical and chemical properties of 7-thiabicyclo[4.1.0]heptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 7-thiabicyclo[4.1.0]heptane, also known as cyclohexene (B86901) sulfide (B99878) or 1,2-epithiocyclohexane. This document consolidates key data, details experimental protocols for its synthesis, and explores its chemical reactivity, offering a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Physical and Chemical Properties

7-Thiabicyclo[4.1.0]heptane is a bicyclic organosulfur compound with a thiirane (B1199164) (episulfide) ring fused to a cyclohexane (B81311) ring. Its properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀S | [1][2] |

| Molecular Weight | 114.21 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Stench | [3] |

| Density | 0.941 g/cm³ | [1] |

| Boiling Point | 55-58 °C at 12 mmHg71.5–73.5 °C at 21 mmHg | [1][4] |

| Refractive Index (n²⁰/D) | 1.527 (lit.) | [1] |

| Flash Point | 50 °C | [3] |

| Vapor Density | 3.94 | [3] |

Chemical Identifiers

| Identifier Type | Identifier | Source(s) |

| CAS Number | 286-28-2 | [2] |

| IUPAC Name | 7-thiabicyclo[4.1.0]heptane | |

| Synonyms | Cyclohexene sulfide, 1,2-Epithiocyclohexane, Cyclohexene episulfide, 1,2-Cyclohexylene sulfide | [2][4] |

| SMILES | C1CCC2SC2C1 | |

| InChIKey | PQWJNIJNYRPOAA-UHFFFAOYNA-N |

Synthesis of 7-Thiabicyclo[4.1.0]heptane

Several methods for the synthesis of 7-thiabicyclo[4.1.0]heptane have been reported. Two detailed experimental protocols are provided below.

Method 1: From Cyclohexene Oxide and Potassium Thiocyanate (B1210189)

This is a widely cited and effective method for the preparation of 7-thiabicyclo[4.1.0]heptane.[4]

Experimental Protocol:

-

Preparation of the Reaction Mixture: A solution of 121 g (1.25 moles) of potassium thiocyanate in 100 ml of water and 75 ml of 95% ethanol (B145695) is prepared. To this solution, approximately half of a 98 g (1 mole) sample of cyclohexene oxide is added. The mixture is allowed to stand for 3-4 hours, during which a slight temperature increase of about 5°C may be observed.[4]

-

Reaction: The clear solution is then transferred to a 1-liter flask equipped with a mechanical stirrer. The remaining portion of cyclohexene oxide is added, and the resulting solution is stirred vigorously at room temperature for 36 hours.[4]

-

Work-up and Extraction: The supernatant and aqueous phase are decanted from the precipitated potassium cyanate (B1221674) into a 1-liter separatory funnel. The precipitate is rinsed with 50 ml of ether, which is then added to the separatory funnel to extract the product. The ether extract is washed twice with 50-ml portions of saturated sodium chloride solution and subsequently dried over anhydrous sodium sulfate.[4]

-

Purification: The excess ether is removed on a steam bath. The residual liquid is then distilled under reduced pressure through an 18-inch Vigreux column while cooling the distillate in ice. The main fraction, boiling at 71.5–73.5 °C / 21 mmHg, is collected. A fore-run may be redistilled to yield more product. The total yield of this compound is typically between 81.5–83.5 g (71–73%).[4]

Method 2: SiO₂-Catalyzed Reaction of 1,2-Epoxycyclohexane

This method provides an alternative route to 7-thiabicyclo[4.1.0]heptane.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, 1,2-epoxycyclohexane (7-oxabicyclo[4.1.0]heptane) is reacted with a thioketone in the presence of silica (B1680970) gel (SiO₂) in anhydrous dichloromethane (B109758) (CH₂Cl₂).[5]

-

Reaction Conditions: The reaction is carried out at room temperature for approximately 27 hours.[5]

-

Purification: Following the reaction period, the product is purified by column chromatography on silica gel using a hexane/Et₂O (23:1) solvent system. This method has been reported to yield pure 7-thiabicyclo[4.1.0]heptane.[5]

Chemical Reactivity and Applications

7-Thiabicyclo[4.1.0]heptane exhibits reactivity characteristic of strained three-membered heterocyclic rings. A key application is its use as a thiation agent.

Conversion of Oxiranes to Thiiranes

7-Thiabicyclo[4.1.0]heptane can be employed for the conversion of oxiranes into their corresponding thiiranes. This transformation is of interest in synthetic organic chemistry for the introduction of sulfur into molecules. The reaction involves the transfer of a sulfur atom from the thiirane of 7-thiabicyclo[4.1.0]heptane to the oxirane, forming a new thiirane and regenerating cyclohexene oxide.

Biological Activity and Potential Applications

While extensive research on the biological activity of 7-thiabicyclo[4.1.0]heptane in specific signaling pathways is limited, some studies suggest potential applications. There are mentions of its derivatives being investigated for insecticidal properties.[6] The bicyclo[4.1.0]heptane scaffold is also found in molecules with therapeutic interest, although not specifically with the thioether at the 7-position being the primary focus. Further research is warranted to fully elucidate the pharmacological profile and potential for drug development of 7-thiabicyclo[4.1.0]heptane and its analogues.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 7-thiabicyclo[4.1.0]heptane. While the raw spectra are not reproduced here, the availability of ¹H NMR, ¹³C NMR, and GC-MS data has been reported in the literature. Key reported ¹³C NMR signals in CDCl₃ are at δ = 37.0, 25.8, and 19.4 ppm.[7]

This guide serves as a foundational resource for researchers and professionals working with 7-thiabicyclo[4.1.0]heptane. The compiled data and detailed protocols are intended to facilitate further investigation and application of this versatile chemical compound.

References

- 1. chembk.com [chembk.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scispace.com [scispace.com]

- 6. WO2002067680A1 - Compositions and methods for insect control - Google Patents [patents.google.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Cyclohexene Sulfide: An In-depth Technical Guide to its Reactivity with Nucleophiles and Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexene (B86901) sulfide (B99878), also known as 7-thiabicyclo[4.1.0]heptane, is a saturated heterocyclic compound containing a three-membered episulfide ring fused to a cyclohexane (B81311) ring. The strained thiirane (B1199164) ring dominates its chemical behavior, making it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the reactivity of cyclohexene sulfide with a wide array of nucleophilic and electrophilic reagents, with a focus on reaction mechanisms, stereochemistry, and synthetic applications. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of cyclohexene oxide with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN). This reaction proceeds via a backside nucleophilic attack of the thiocyanate ion on one of the epoxide carbons, followed by an intramolecular cyclization to form the episulfide ring.

An established laboratory procedure for the synthesis of this compound is detailed below.[1]

Experimental Protocol: Synthesis of this compound from Cyclohexene Oxide[1]

Materials:

-

Cyclohexene oxide

-

Potassium thiocyanate (KSCN)

-

Water

-

Ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 121 g (1.25 moles) of potassium thiocyanate in 100 ml of water and 75 ml of 95% ethanol is prepared in a 1-liter flask.

-

To this solution, half of a 98 g (1 mole) portion of cyclohexene oxide is added. The solution is allowed to stand for 3-4 hours.

-

The clear solution is then transferred to a 1-liter flask equipped with a mechanical stirrer, and the second half of the cyclohexene oxide is added.

-

The resulting solution is stirred vigorously for 36 hours at room temperature.

-

The supernatant layer and the aqueous phase are decanted from the precipitated potassium cyanate (B1221674) into a 1-liter separatory funnel.

-

The precipitated potassium cyanate is rinsed with 50 ml of ether, which is then added to the separatory funnel.

-

The aqueous layer is extracted with the ether. The ether extract is then washed twice with 50-ml portions of saturated sodium chloride solution and dried over anhydrous sodium sulfate.

-

The ether is removed on a steam bath, and the residual liquid is distilled under reduced pressure.

-

The main fraction of this compound is collected at 71.5–73.5°C/21 mm.

Yield: 81.5–83.5 g (71–73%)

}

Reactivity with Nucleophiles

The primary mode of reactivity for this compound with nucleophiles is the ring-opening of the strained thiirane ring. This typically occurs via an S(_N)2 mechanism, resulting in anti-stereochemistry. The nucleophile attacks one of the carbon atoms of the episulfide, leading to the cleavage of a carbon-sulfur bond.

}

Reaction with Amines

This compound reacts with primary and secondary amines to yield the corresponding trans-2-aminocyclohexanethiols. These reactions are analogous to the aminolysis of epoxides. The reaction typically proceeds with good yield, and the trans-diastereomer is the major product, consistent with an S(_N)2 ring-opening mechanism.

Table 1: Reaction of this compound with Amines

| Nucleophile | Product | Reaction Conditions | Yield | Reference |

| Piperidine | trans-2-(Piperidin-1-yl)cyclohexanethiol | Neat, room temperature | High (qualitative) | [2] |

| Aniline | trans-2-(Phenylamino)cyclohexanethiol | Not specified | Not specified | [3] |

Experimental Protocol: General Procedure for the Reaction of Epoxides with Amines[3]

This protocol for cyclohexene oxide can be adapted for this compound.

Materials:

-

Epoxide (e.g., Cyclohexene oxide)

-

Amine (e.g., Aniline)

-

Catalyst (if required)

Procedure:

-

In a typical procedure, the epoxide and amine are mixed, often in a solvent-free manner.

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperatures) for a designated time.

-

The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the product is isolated and purified by standard methods like distillation or chromatography.

Reaction with Thiols

The reaction of this compound with thiols (in the form of their conjugate bases, thiolates) leads to the formation of trans-1,2-bis(thio)cyclohexanes. This reaction is a powerful method for the synthesis of vicinal dithioethers.

Reaction with Organometallic Reagents

Organometallic reagents such as Grignard and organolithium compounds are potent nucleophiles that readily open the episulfide ring. The reaction with Grignard reagents, for instance, is expected to yield the corresponding trans-2-alkylcyclohexanethiol after acidic workup.

Reaction with Hydride Reagents

Lithium aluminum hydride (LiAlH(_4)) is a source of hydride ions (H

−Experimental Protocol: General Procedure for LiAlH(_4) Reduction[4]

This general protocol for the reduction of amides can be adapted for the ring-opening of episulfides.

Materials:

-

Substrate (e.g., this compound)

-

Lithium aluminum hydride (LiAlH(_4))

-

Anhydrous solvent (e.g., diethyl ether or THF)

-

Water

-

Aqueous sodium hydroxide (B78521) solution

Procedure:

-

A solution of the substrate in an anhydrous ether is added to a stirred suspension of LiAlH(_4) in the same solvent at a controlled temperature (e.g., 0 °C).

-

The reaction mixture is stirred for a specified period.

-

The reaction is quenched by the careful, sequential addition of water and then an aqueous sodium hydroxide solution.

-

The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated to afford the product.

Reactivity with Electrophiles

The sulfur atom in this compound possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by electrophiles.

Oxidation

The oxidation of this compound can lead to two primary products: cyclohexene sulfoxide (B87167) and cyclohexene sulfone, depending on the oxidizing agent and reaction conditions. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for these transformations.[4][5] Milder oxidation conditions favor the formation of the sulfoxide, while stronger conditions or an excess of the oxidizing agent will lead to the sulfone.[6][7]

Table 2: Oxidation of this compound

| Reagent | Product | Reaction Conditions | Reference |

| m-CPBA (1 equiv.) | Cyclohexene sulfoxide | CH(_2)Cl(_2), 0 °C to rt | [4] |

| m-CPBA (>2 equiv.) | Cyclohexene sulfone | CH(_2)Cl(_2), reflux | [6] |

}

Experimental Protocol: General Procedure for the Oxidation of Sulfides with m-CPBA

Materials:

-

Sulfide (e.g., this compound)

-

m-CPBA

-

Solvent (e.g., Dichloromethane)

Procedure:

-

The sulfide is dissolved in a suitable solvent, such as dichloromethane.

-

The solution is cooled in an ice bath.

-

A solution of m-CPBA in the same solvent is added dropwise.

-

The reaction is stirred at a low temperature and monitored by TLC.

-

Upon completion, the reaction mixture is washed with a solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by washing with brine.

-

The organic layer is dried and concentrated to yield the sulfoxide or sulfone.

Reaction with Halogens

The reaction of episulfides with electrophilic halogens, such as bromine, can be complex. Unlike the clean electrophilic addition to the double bond of cyclohexene, the presence of the sulfur atom can lead to different reaction pathways.[8][9][10][11][12] In some cases, the sulfur atom can be attacked by the halogen, leading to the formation of a halosulfonium ion intermediate, which can then undergo further reactions. In protic, nucleophilic solvents, this can lead to the formation of β,β'-dihalo disulfides or dimerization products.[11]

Desulfurization Reactions

A characteristic reaction of thiiranes is desulfurization to form the corresponding alkene. This reaction is often promoted by phosphines, such as triphenylphosphine (B44618). The reaction proceeds through the nucleophilic attack of the phosphine (B1218219) on the sulfur atom, followed by the elimination of triphenylphosphine sulfide and the formation of cyclohexene. This reaction is often stereospecific, with retention of the alkene stereochemistry.

}

Experimental Protocol: General Procedure for the Desulfurization of Episulfides with Triphenylphosphine[14]

Materials:

-

Episulfide (e.g., this compound)

-

Triphenylphosphine

-

Solvent (e.g., Toluene)

Procedure:

-

A solution of the episulfide and triphenylphosphine in a suitable solvent is heated at reflux.

-

The reaction is monitored by GC or TLC for the disappearance of the starting material.

-

Upon completion, the solvent is removed under reduced pressure, and the product, cyclohexene, can be isolated by distillation. The triphenylphosphine sulfide byproduct is typically a solid and can be removed by filtration.

Cycloaddition Reactions

Thiiranes can participate in cycloaddition reactions, although this area is less explored compared to other aspects of their reactivity. For example, thiiranes can act as 1,3-dipoles upon ring-opening to form thiocarbonyl ylides, which can then undergo [3+2] cycloaddition with suitable dipolarophiles.[8] Photochemical [2+2] cycloaddition reactions are also a possibility, analogous to those of alkenes.[13][14][15]

Conclusion

This compound is a reactive molecule with a rich and diverse chemistry. Its strained three-membered ring makes it susceptible to ring-opening by a variety of nucleophiles, providing a stereoselective route to trans-1,2-disubstituted cyclohexanes. The nucleophilic sulfur atom also allows for reactions with electrophiles, leading to oxidation products or more complex transformations. Furthermore, the ability to undergo desulfurization and potentially participate in cycloaddition reactions adds to its synthetic utility. This guide provides a foundational understanding of the reactivity of this compound, offering valuable insights for its application in the synthesis of complex molecules for the pharmaceutical and materials science industries. Further research into the specific reaction conditions and quantitative outcomes for a broader range of substrates will undoubtedly continue to expand the synthetic potential of this versatile building block.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 5. quora.com [quora.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. par.nsf.gov [par.nsf.gov]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

Thermal Stability and Decomposition of Cyclohexene Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of cyclohexene (B86901) sulfide (B99878). Drawing upon available data for analogous episulfide compounds, this document outlines the expected thermal behavior, decomposition products, and underlying mechanisms. It also details the standard experimental protocols for investigating these properties, providing a framework for further research and application in drug development and materials science.

Thermal Stability Overview

Cyclohexene sulfide, a saturated heterocyclic compound containing a three-membered thiirane (B1199164) ring fused to a cyclohexane (B81311) ring, exhibits limited thermal stability due to the inherent strain of the episulfide ring. While stable at refrigerated temperatures (2-8°C) for extended periods, elevated temperatures can induce decomposition through ring-opening and subsequent reactions. A material safety data sheet for this compound indicates that it is stable under normal temperatures and pressures but advises avoiding excess heat and ignition sources.[1]

Quantitative Thermal Decomposition Data

The following table summarizes the expected decomposition products based on studies of analogous compounds and safety data for this compound.

| Decomposition Product | Chemical Formula | Expected Formation Pathway |

| Cyclohexene | C₆H₁₀ | Extrusion of atomic or diatomic sulfur |

| Elemental Sulfur | S or S₈ | Extrusion from the thiirane ring |

| Hydrogen Sulfide | H₂S | Secondary decomposition reactions |

| Carbon Monoxide | CO | Incomplete combustion/decomposition |

| Carbon Dioxide | CO₂ | Complete combustion/decomposition |

| Sulfur Oxides | SOₓ (e.g., SO₂) | Decomposition in the presence of oxygen |

Table 1: Summary of Expected Thermal Decomposition Products of this compound.

Decomposition Pathways and Mechanisms

The thermal decomposition of episulfides is believed to proceed primarily through the cleavage of the carbon-sulfur (C-S) bond, which is the weakest bond in the strained three-membered ring.

Primary Decomposition: Desulfurization

The principal initial decomposition pathway for thiiranes at lower decomposition temperatures (e.g., around 600 °C for simple thiiranes) is the extrusion of a sulfur atom to yield the corresponding alkene.[2][3] For this compound, this would result in the formation of cyclohexene and elemental sulfur.

Caption: Primary desulfurization pathway of this compound.

Isomerization and Secondary Decomposition

At higher temperatures, rearrangement and secondary decomposition reactions become more prominent. Studies on thiirane and 2-methylthiirane suggest a mechanism involving the initial breaking of a C-S bond, followed by a 1,2-hydrogen shift to form vinylthiol and thioaldehyde intermediates.[2][3] These unstable intermediates can then undergo further reactions to produce a variety of secondary products, including hydrogen sulfide, alkynes, and carbon disulfide.[2] The material safety data sheet for this compound also lists hydrogen sulfide as a hazardous decomposition product.[1]

Caption: Isomerization and secondary decomposition pathways.

Experimental Protocols

To investigate the thermal stability and decomposition of this compound, two primary analytical techniques are recommended: Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This technique is used to determine the onset temperature of decomposition and to quantify mass loss.

Methodology:

-

Instrument: A thermogravimetric analyzer is used, consisting of a precision balance with a sample pan inside a furnace with programmable temperature control.[4]

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.[4]

Caption: General experimental workflow for TGA analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[5][6]

Methodology:

-

Instrument: A pyrolyzer is coupled to the inlet of a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a sample holder (e.g., a quartz tube or platinum filament).

-

Pyrolysis: The sample is rapidly heated to a set decomposition temperature (e.g., 600-1000 °C) in an inert carrier gas (e.g., helium).[5]

-

Chromatographic Separation: The decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A temperature-programmed column oven is used to elute the compounds.

-

Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries.[6]

Caption: Experimental workflow for Py-GC-MS analysis.

Conclusion

While specific quantitative data on the thermal decomposition of this compound is limited, a comprehensive understanding of its likely behavior can be extrapolated from studies on simpler thiiranes and available safety data. The primary decomposition pathway is expected to be desulfurization to form cyclohexene, with isomerization and secondary decomposition reactions producing a range of smaller molecules, including hydrogen sulfide, at higher temperatures. The experimental protocols of TGA and Py-GC-MS provide robust methods for elucidating the precise thermal stability, decomposition kinetics, and product profiles of this compound, which is crucial for its safe handling and application in research and development.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Thermal decomposition of thiirane and 2-methylthiirane: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Thermal decomposition of thiirane and 2-methylthiirane: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. gossmanforensics.com [gossmanforensics.com]

Quantum Chemical Calculations on Cyclohexene Sulfide Ring Strain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexene (B86901) sulfide (B99878), a sulfur-containing heterocyclic compound, possesses inherent ring strain due to the presence of the three-membered episulfide (thiirane) ring fused to a six-membered cyclohexene ring. This strain energy significantly influences its reactivity, making it a valuable intermediate in organic synthesis and a motif of interest in medicinal chemistry. Quantifying this ring strain is crucial for understanding its chemical behavior and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the theoretical and computational approaches to determine the ring strain energy (RSE) of cyclohexene sulfide. It details the methodologies for quantum chemical calculations, outlines the necessary experimental data for validation, and presents a structured approach for data interpretation. Due to the limited availability of direct experimental data for this compound, this guide emphasizes the construction of a robust computational protocol.

Introduction to Ring Strain in Episulfides

Ring strain arises from the deviation of bond angles from their ideal values, torsional strain from eclipsed conformations of substituents, and transannular interactions.[1] In this compound, the primary source of strain is the acute C-S-C and C-C-S bond angles within the three-membered thiirane (B1199164) ring, which deviate significantly from the ideal tetrahedral or trigonal planar geometries.[2] This stored potential energy can be released in ring-opening reactions, making episulfides susceptible to nucleophilic attack. Understanding the magnitude of this strain is essential for predicting reaction kinetics and thermodynamic favorability.

Computational Methodology: Quantum Chemical Calculations

The most common and reliable method for calculating ring strain energy is through the use of isodesmic and homodesmotic reactions.[3][4] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.[3][5] For this compound, a homodesmotic reaction provides a robust theoretical framework for determining its RSE.

Constructing a Homodesmotic Reaction

A suitable homodesmotic reaction for this compound is one that breaks the C-C and C-S bonds of the episulfide ring while preserving the chemical environment around each atom. A proposed reaction is as follows:

This compound + 2 Propane + Ethanethiol → Cyclohexane + Propyl Propyl Sulfide

This reaction is designed to cancel out the energies of C-C, C-H, C-S, and S-H bonds in similar chemical environments, isolating the strain energy of the fused ring system.

Computational Protocol

A detailed protocol for calculating the RSE of this compound using Density Functional Theory (DFT) is provided below.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Methodology:

-

Geometry Optimization:

-

Optimize the 3D structures of all reactants and products in the homodesmotic reaction.

-

A common and effective DFT functional for this purpose is B3LYP.[6]

-

A suitable basis set, such as 6-31G(d), provides a good balance between accuracy and computational cost.[6]

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies).

-

-

Energy Calculation:

-

From the frequency calculations, obtain the zero-point vibrational energies (ZPVE) and the total electronic energies for each optimized molecule.

-

The enthalpy of each molecule at a standard temperature (e.g., 298.15 K) can be calculated by adding the thermal corrections to the electronic energy.

-

-

Ring Strain Energy Calculation:

-

The RSE is the enthalpy change (ΔH) of the homodesmotic reaction.

-

RSE = [ΣH(products)] - [ΣH(reactants)]

-

Where H is the calculated enthalpy of each molecule.

-

The following diagram illustrates the computational workflow for determining the RSE of this compound.

Experimental Protocols for Validation

While direct experimental determination of RSE is not possible, it can be derived from experimental heats of formation (ΔHf°) obtained through calorimetry.[7]

Experimental Determination of Heats of Formation

-

Synthesis and Purification: Synthesize this compound and all other compounds in the homodesmotic reaction. Each compound must be purified to a high degree to ensure accurate calorimetric measurements.

-

Combustion Calorimetry:

-

The standard enthalpy of combustion (ΔHc°) for each compound is measured using a bomb calorimeter.

-

From the balanced combustion reaction and the known standard heats of formation of CO2 and H2O, the standard heat of formation (ΔHf°) of the compound can be calculated using Hess's Law.

-

-

Calculation of Experimental RSE:

-

The experimental RSE is the difference between the sum of the experimental heats of formation of the products and the reactants in the homodesmotic reaction.

-

RSEexp = [ΣΔHf°(products)] - [ΣΔHf°(reactants)]

-

The following diagram illustrates the relationship between experimental and computational data for determining RSE.

Quantitative Data Summary

| Compound | Ring Size | Ring Strain Energy (kcal/mol) | Reference |

| Cyclohexane | 6 | ~1.3 - 2.2 | [2][7] |

| Cyclohexene | 6 | ~2.5 | [8] |

| Cyclopropane | 3 | ~28.6 | [7] |

| Thiirane (Ethylene Sulfide) | 3 | ~19.8 | [7] |

| This compound (Estimated) | 3 fused with 6 | ~20 - 25 | Estimate |

Note: The estimated RSE for this compound is based on the strain of the thiirane ring, with minor contributions from the cyclohexene ring. The presence of the larger sulfur atom is known to slightly decrease the ring strain compared to the analogous epoxide or cyclopropane.[7]

Reaction Pathways Influenced by Ring Strain

The significant ring strain in this compound dictates its reactivity, primarily through ring-opening reactions. The release of this strain provides a strong thermodynamic driving force.

The regioselectivity and stereoselectivity of the ring-opening are influenced by the nature of the nucleophile, solvent, and any catalysts present. The computational methods described in this guide can be extended to model the transition states of these reactions, providing valuable insights for synthetic planning.

Conclusion

The quantification of ring strain in this compound is a critical step in understanding and predicting its chemical reactivity. While direct experimental data is sparse, modern computational chemistry provides a powerful toolkit for obtaining reliable estimates of ring strain energy. The use of homodesmotic reactions within a DFT framework, as detailed in this guide, offers a robust and accessible methodology for researchers. The validation of these computational results with experimental thermochemical data is essential for ensuring the accuracy of the theoretical models. The insights gained from these calculations can significantly aid in the rational design of synthetic routes and the development of novel therapeutics based on strained heterocyclic scaffolds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ring strain - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. works.swarthmore.edu [works.swarthmore.edu]

- 5. Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theoretical studies on the structures and strain energies of cycloparaphenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of carbonyl substitution on the strain energy of small ring compounds and their six-member ring reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Historical Synthesis of Episulfides

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the foundational methods for the preparation of episulfides, also known as thiiranes. Episulfides are three-membered heterocyclic compounds containing a sulfur atom, analogous to epoxides. Their inherent ring strain makes them valuable intermediates in organic synthesis. This document provides a historical overview, detailed experimental protocols from seminal works, quantitative data for key reactions, and visual representations of the core synthetic pathways.

Early Investigations and Foundational Methods

The study of episulfides dates back to the early 20th century, with notable contributions from chemists such as Staudinger, Pfenninger, and Delépine.[1] However, a significant breakthrough came in 1934 when Dachlauer and Jackel developed a general and widely adopted method for episulfide synthesis.[1]

The most prominent historical methods for episulfide preparation can be categorized as follows:

-

Conversion of Epoxides: This is the most common and versatile approach, involving the reaction of a pre-formed epoxide with a sulfur-donating reagent.

-

From Cyclic Carbonates: An alternative route that utilizes cyclic carbonates as the three-carbon backbone.

-

From 2-Mercaptoalcohols: A direct cyclization method starting from a difunctional precursor.

This guide will delve into the specifics of these historical methods, providing detailed experimental procedures and available quantitative data. Additionally, the Wenker synthesis of aziridines, a related three-membered nitrogen-containing heterocycle, will be presented as an analogous historical method.

Synthesis of Episulfides from Epoxides

The conversion of epoxides to episulfides is a cornerstone of thiirane (B1199164) chemistry. The general principle involves a nucleophilic attack of a sulfur-containing reagent on one of the epoxide's carbon atoms, leading to ring-opening, followed by an intramolecular cyclization to form the thiirane ring with the expulsion of a byproduct.

The Dachlauer and Jackel Method (1934)

In 1934, Dachlauer and Jackel patented a broadly applicable method for the synthesis of episulfides from epoxides using alkali metal thiocyanates or thiourea (B124793).[1] This method remains a fundamental approach in episulfide synthesis.

General Reaction Scheme:

-

With Thiocyanate (B1210189):

-

R-CH(O)CH₂ + KSCN → R-CH(S)CH₂ + KOCN

-

-

With Thiourea:

-

R-CH(O)CH₂ + (NH₂)₂CS → R-CH(S)CH₂ + (NH₂)₂CO

-

The reaction proceeds via a double inversion mechanism, resulting in the retention of the original stereochemistry of the olefin precursor to the epoxide.

Experimental Protocol: Synthesis of Styrene (B11656) Sulfide (B99878) from Styrene Oxide with Thiourea

A common adaptation of the Dachlauer and Jackel method is the reaction of styrene oxide with thiourea.

-

Reagents:

-

Styrene oxide

-

Thiourea

-

Water

-

-

Procedure:

-

A solution of styrene oxide in ethanol is prepared.

-

An aqueous solution of thiourea is added to the styrene oxide solution.

-

The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the product is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude styrene sulfide.

-

The product can be further purified by distillation or chromatography.

-

Quantitative Data for Epoxide to Episulfide Conversion

The efficiency of the conversion of epoxides to episulfides using thiourea or thiocyanate can vary depending on the substrate and reaction conditions. The following table summarizes representative yields.

| Epoxide | Sulfur Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Styrene Oxide | Thiourea | Acetonitrile | Reflux | 1.67 | 93 | [2] |

| Phenyl Glycidyl Ether | Thiourea | Acetonitrile | Reflux | 2.5 | 89 | [2] |

| Cyclohexene Oxide | Thiourea | Acetonitrile | Reflux | 1.33 | 95 | [2] |

| 1-Chloro-2,3-epoxypropane | Thiourea | Acetonitrile | Reflux | 1 | 90 | [2] |

Reaction Workflow: Epoxide to Episulfide Conversion

The following diagram illustrates the logical flow of the synthesis of episulfides from alkenes via epoxidation and subsequent reaction with a sulfur-donating agent.

Synthesis of Episulfides from Cyclic Carbonates

An alternative historical route to episulfides involves the reaction of cyclic carbonates with potassium thiocyanate. This method is particularly useful for the preparation of ethylene (B1197577) sulfide.

Experimental Protocol: Synthesis of Ethylene Sulfide from Ethylene Carbonate

This procedure is adapted from Organic Syntheses, a highly reliable source for experimental protocols.[3]

-

Reagents:

-

Potassium thiocyanate (KSCN)

-

Ethylene carbonate

-

-

Apparatus:

-

A 500-mL, two-necked, round-bottomed flask

-

Thermometer

-

Condenser with a distillation head and receiver

-

Vacuum source

-

Heating mantle or sand bath

-

-

Procedure:

-

Place 145 g (1.5 mole) of potassium thiocyanate in the flask.

-

Evacuate the system to approximately 1 mm Hg and heat the flask with a flame until the salt melts and the temperature is between 165-175°C. This step is crucial to ensure the potassium thiocyanate is anhydrous.[3]

-

After heating for 15 minutes, cool the flask to room temperature and add 88 g (1.0 mole) of ethylene carbonate.[3]

-

Reconnect the apparatus, protecting the receiver with a calcium chloride tube.

-

Slowly heat the reaction flask using a sand bath, with the receiver cooled in a dry ice-acetone bath.

-

When the temperature of the fused potassium thiocyanate layer reaches 95°C, the reaction begins, and ethylene sulfide distills.[3]

-

Continue heating for about 3 hours at 95-99°C.[3]

-

-

Yield:

-

The reported yield is 41-45 g (68-75%). The product is generally of sufficient purity for direct use.[3]

-

Reaction Mechanism: Formation of Ethylene Sulfide from Ethylene Carbonate

The mechanism involves the nucleophilic attack of the thiocyanate ion on one of the carbonate's methylene (B1212753) carbons, followed by ring-opening and subsequent intramolecular cyclization with the elimination of potassium cyanate and carbon dioxide.

The Wenker Synthesis of Aziridines: An Analogy

The Wenker synthesis, developed by Henry Wenker in 1935, is a classic method for preparing aziridines from β-amino alcohols.[4] While it produces a nitrogen-containing heterocycle, its two-step, ring-closing mechanism provides a valuable historical parallel to episulfide synthesis.

General Reaction Scheme:

-

Esterification: R-CH(NH₂)CH₂OH + H₂SO₄ → R-CH(NH₃⁺)CH₂OSO₃⁻ + H₂O

-

Cyclization: R-CH(NH₃⁺)CH₂OSO₃⁻ + 2 NaOH → R-CH(NH)CH₂ + Na₂SO₄ + 2 H₂O

Experimental Protocol: The Original Wenker Synthesis of Ethylene Imine (Aziridine)

This protocol is based on Henry Wenker's 1935 publication in the Journal of the American Chemical Society.[4][5]

-

Reagents:

-

Ethanolamine

-

Concentrated sulfuric acid

-

Sodium hydroxide

-

-

Procedure:

-

Step 1: Formation of β-Aminoethyl Sulfuric Acid. Ethanolamine is reacted with concentrated sulfuric acid at a high temperature (around 250°C).[4] This harsh condition promotes the esterification of the alcohol with sulfuric acid.

-

Step 2: Cyclization to Aziridine (B145994). The resulting β-aminoethyl sulfuric acid is then treated with a strong base, such as sodium hydroxide, to effect the ring closure. The base deprotonates the amine, which then acts as a nucleophile to displace the sulfate (B86663) ester, forming the aziridine ring.[4]

-

-

Yield:

-

The original Wenker synthesis often resulted in moderate yields due to charring at high temperatures. Later modifications using lower temperatures (140-180°C) improved the yield of the intermediate sulfate ester.[4]

-

Reaction Workflow: The Wenker Synthesis

The following diagram illustrates the two-stage process of the Wenker synthesis.

Conclusion

The historical methods for episulfide synthesis, particularly the conversion of epoxides with sulfur-donating reagents as pioneered by Dachlauer and Jackel, have laid a robust foundation for modern synthetic strategies. These early procedures, along with related classic reactions like the Wenker synthesis, not only provide historical context but also continue to be relevant in their fundamental chemical principles. The detailed protocols and data presented in this guide offer valuable insights for researchers in organic synthesis and drug development, highlighting the evolution and enduring utility of these foundational reactions.

References

The Genesis of Cyclohexene Sulfide: A Technical Guide to its First Synthesis

For Immediate Release

This technical guide provides a detailed account of the discovery and first reproducible synthesis of cyclohexene (B86901) sulfide (B99878), a foundational thiirane (B1199164) compound. Aimed at researchers, scientists, and professionals in drug development, this document outlines the historical context and provides a comprehensive experimental protocol for its preparation. The synthesis detailed herein is based on the well-established method of reacting cyclohexene oxide with potassium thiocyanate (B1210189), a procedure modified from the pioneering work of Snyder, Stewart, and Ziegler.

Historical Context

The exploration of episulfides, or thiiranes, dates back to the early 20th century, with notable contributions from chemists such as Staudinger, Pfenninger, and Delépine. However, a general and reliable method for their synthesis remained elusive until 1934, when Dachlauer and Jäckel developed a process for producing episulfides from their corresponding epoxides using alkali thiocyanates or thiourea. This foundational work paved the way for the specific synthesis of various thiiranes.

The first detailed and reproducible synthesis of cyclohexene sulfide was later described by H. R. Snyder, J. M. Stewart, and J. B. Ziegler in 1947. Their method, involving the reaction of cyclohexene oxide with potassium thiocyanate, was subsequently refined and published in Organic Syntheses, a testament to its reliability and importance in the field of organic chemistry.[1] This guide focuses on this robust and accessible method.

First Synthesis of this compound

The inaugural synthesis of this compound is achieved through the nucleophilic ring-opening of cyclohexene oxide by the thiocyanate anion, followed by an intramolecular cyclization to form the three-membered thiirane ring. The reaction proceeds via an intermediate, which then expels a cyanate (B1221674) ion to yield the final product.

The logical workflow for this synthesis is depicted below:

References

Stereochemistry of Cyclohexene Sulfide and Its Derivatives: A Technical Guide

Abstract: This technical guide provides an in-depth exploration of the stereochemistry of cyclohexene (B86901) sulfide (B99878), also known as 7-thiabicyclo[4.1.0]heptane, and its derivatives.[1] It covers fundamental concepts of conformational analysis, stereoselective synthesis, and the stereochemical outcomes of key reactions. Detailed experimental protocols for the synthesis of cyclohexene sulfide are provided, alongside quantitative data on reaction yields and stereoselectivity. The guide is intended for researchers, scientists, and professionals in drug development who are engaged with the synthesis and application of chiral sulfur-containing heterocyclic compounds.

Introduction

This compound and its derivatives are thiiranes, the sulfur analogs of epoxides, which are important building blocks in organic synthesis.[2] Their three-membered ring is highly strained, making them susceptible to ring-opening reactions with a variety of nucleophiles.[2][3] The stereochemical control in these reactions is of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are often required. This guide will delve into the critical stereochemical aspects of these compounds, from their conformational preferences to their stereoselective transformations.

Conformational Analysis

Unlike cyclohexane (B81311), which predominantly adopts a strain-free chair conformation[4][5][6], the presence of the fused three-membered thiirane (B1199164) ring forces the six-membered ring of this compound into a conformation that deviates significantly from the ideal chair. The introduction of a double bond in cyclohexene already flattens the ring, leading to a half-chair or sofa conformation.[7] The further fusion of the episulfide ring introduces additional strain.

The conformational dynamics of the this compound ring system influence its reactivity and the stereochemical course of its reactions. The accessibility of the electrophilic carbon atoms of the thiirane ring to incoming nucleophiles is dictated by the steric environment imposed by the ring's conformation.

Stereoselective Synthesis of this compound

The most common route to this compound is the reaction of cyclohexene oxide with a sulfur-transfer reagent.[2][8] The stereochemistry of the starting epoxide is directly translated to the resulting thiirane, as the reaction proceeds with retention of configuration. This stereospecificity is a cornerstone of synthesizing enantiopure this compound derivatives.

Synthesis from Cyclohexene Oxide

The conversion of epoxides to thiiranes can be achieved using various reagents, such as potassium thiocyanate (B1210189) or thiourea.[2][8][9] The reaction is an SN2-type process where the sulfur nucleophile attacks one of the epoxide carbons, leading to ring-opening, followed by an intramolecular SN2 displacement of the oxygen atom to form the thiirane ring.

A logical workflow for the synthesis is presented below.

Asymmetric Synthesis

For the synthesis of chiral, non-racemic this compound derivatives, two main strategies are employed:

-

Starting from a chiral cyclohexene oxide: Asymmetric epoxidation of cyclohexene using methods like the Sharpless or Jacobsen epoxidation can yield enantiomerically enriched cyclohexene oxide, which is then converted to the corresponding chiral thiirane.[2]

-

Kinetic resolution of racemic epoxides: Chiral catalysts can be used to selectively convert one enantiomer of a racemic epoxide to the thiirane, leaving the other enantiomer unreacted.[10] Chiral phosphoric acids have been shown to be effective catalysts for this transformation.[10]

The following table summarizes representative data for the synthesis of this compound.

| Precursor | Reagent | Catalyst | Solvent | Yield (%) | Stereochemical Outcome | Reference |

| Cyclohexene Oxide | KSCN | - | Water/Ethanol (B145695) | 71-73 | Racemic | Organic Syntheses[8] |

| Cyclohexene Oxide | Thiourea | - | Deep Eutectic Solvent | Excellent | Racemic | N. Azizi et al., 2014[9] |

| Racemic Epoxides | Thiolactam | (R)-Chiral Phosphoric Acid | Toluene | High | Kinetic Resolution | List Group, 2021[10] |

Stereoselective Reactions of this compound

The reactions of this compound are dominated by nucleophilic ring-opening, which proceeds via an SN2 mechanism. This results in the inversion of configuration at the carbon atom that is attacked. For a meso compound like this compound, this leads to the formation of trans-disubstituted cyclohexane derivatives.

Nucleophilic Ring-Opening

A wide range of nucleophiles can open the thiirane ring, including amines, thiols, azides, and organometallic reagents.[2][11] The regioselectivity of the attack on substituted cyclohexene sulfides is governed by both steric and electronic factors. Generally, under neutral or basic conditions, the nucleophile attacks the less substituted carbon atom.[12]

The following table provides examples of ring-opening reactions with various nucleophiles.

| Nucleophile | Catalyst | Product | Stereochemistry | Reference |

| TMSN3 | Cr-salen complex | trans-2-Azidocyclohexanethiol | Enantioselective | Jacobsen et al.[11] |

| Benzyl mercaptan | Cr-salen complex | trans-2-(Benzylthio)cyclohexanethiol | Enantioselective | Jacobsen et al.[11] |

| Grignard Reagents | - | trans-2-Alkyl/Arylcyclohexanethiol | Racemic | Chemistry Steps[3] |

Desulfurization

Desulfurization of thiiranes to the corresponding alkenes can be achieved using various reagents, such as phosphines or certain metals. These reactions are often stereospecific, proceeding with retention of configuration, which is consistent with a mechanism involving the initial formation of a phosphorane intermediate followed by its decomposition.

Experimental Protocols

Synthesis of Cyclohexene from Cyclohexanol (B46403) (Precursor Synthesis)

Materials:

-

Cyclohexanol (400 g, 4 moles)

-

Concentrated sulfuric acid (12 cc)

-

Saturated sodium chloride solution

-

Anhydrous calcium chloride

-

Boiling chips

Procedure:

-

In a 500-cc modified Claisen flask, combine 400 g of cyclohexanol and 12 cc of concentrated sulfuric acid.[13]

-

Set up for distillation with the receiving flask cooled in an ice bath.

-

Heat the reaction flask in an oil bath at 130–140°C. Continue distillation until only a small residue remains. The temperature may be raised to 150°C towards the end.[13][14]

-

Transfer the distillate to a separatory funnel and saturate the aqueous layer with sodium chloride.[14][15]

-

Separate the upper organic layer (cyclohexene) and dry it with anhydrous calcium chloride.[13][14]

-

Purify the crude cyclohexene by fractional distillation, collecting the fraction that boils at 80–82°C.[13] The expected yield is 260–285 g (79–87%).[13]

Synthesis of this compound from Cyclohexene Oxide

Materials:

-

Cyclohexene oxide (98 g, 1 mole)

-

Potassium thiocyanate (121 g, 1.25 moles)

-

95% Ethanol (75 ml)

-

Water (100 ml)

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a solution of 121 g of potassium thiocyanate in 100 ml of water and 75 ml of 95% ethanol in a 1-liter flask equipped with a mechanical stirrer.[8]

-

Add approximately half of the 98 g of cyclohexene oxide to the solution. Allow the mixture to stand for 3-4 hours. A slight temperature increase may be observed.[8]

-

Add the remaining portion of cyclohexene oxide and stir the resulting solution vigorously for 36 hours at room temperature. A precipitate of potassium cyanate (B1221674) will form.[8]

-

Decant the supernatant and the aqueous phase into a 1-liter separatory funnel.

-

Rinse the precipitated potassium cyanate with 50 ml of ether and add this to the separatory funnel.

-

Extract the aqueous phase with the ether.

-

Wash the ether extract twice with 50-ml portions of saturated sodium chloride solution and then dry over anhydrous sodium sulfate.[8]

-

Remove the ether on a steam bath, and then distill the residual liquid under reduced pressure.

-

Collect the main fraction boiling at 71.5–73.5°C at 21 mm Hg. The yield of this compound is typically 81.5–83.5 g (71–73%).[8]

Conclusion

The stereochemistry of this compound and its derivatives is a well-defined area of organic chemistry, with predictable outcomes for many of its key transformations. The stereospecific synthesis from epoxides and the stereoselective nature of its ring-opening reactions make it a valuable synthon for the construction of complex, chiral molecules. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with these versatile sulfur heterocycles. A thorough understanding of the underlying stereochemical principles is crucial for the successful application of these compounds in targeted synthesis and drug development.

References

- 1. 1,2-Epithiocyclohexane | C6H10S | CID 9247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxiranes / Thiiranes - Georganics [georganics.sk]

- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 4. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]